molecular formula C14H20N2O2 B3113189 Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate CAS No. 193818-30-3

Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate

Cat. No. B3113189
CAS RN: 193818-30-3
M. Wt: 248.32 g/mol
InChI Key: IRKIQOVRUNZTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate is a chemical compound with the CAS Number: 193818-30-3 . It has a molecular weight of 248.32 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is the core structure of the compound, has been a topic of interest in recent years . Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H20N2O2/c1-2-18-13(17)7-3-6-12-9-8-11-5-4-10-15-14(11)16-12/h8-9H,2-7,10H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

1,8-Naphthyridines, the core structure of the compound, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature . It has a molecular weight of 248.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13(17)7-3-6-12-9-8-11-5-4-10-15-14(11)16-12/h8-9H,2-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIQOVRUNZTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-3 (2.3 g, 9.4 mmol) in 50 mL EtOAc was treated with 10% Pd/C (230 mg) and a hydrogen balloon. After 4 days the reaction filtered through celite, concentrated, and purified by flash chromatography (silica, 70% EtOAc/hexane), providing 2-4 as a yellow oil.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Reactant of Route 2
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Reactant of Route 3
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Reactant of Route 5
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.